(Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Description
Chemical Reactions Analysis
The [3 + 2] cycloaddition reactions of related compounds have been investigated using density functional theory . The results show that these reactions are under distortion control, and frontier molecular orbital (FMO) calculations indicated a dominant highest occupied molecular orbital (HOMO) multiple bond system to lowest unoccupied molecular orbital (LUMO) through-space interaction .Mechanism of Action
Target of Action
The primary target of this compound is Glycogen synthase kinase 3β (GSK-3β) . GSK-3β is a widely investigated molecular target for numerous diseases including Alzheimer’s disease, cancer, and diabetes mellitus .
Mode of Action
The compound acts as a GSK-3β inhibitor . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibition can lead to changes in various cellular processes, including cell division, apoptosis, and glucose regulation.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of GSK-3β. By inhibiting this enzyme, the compound can alter cellular processes such as cell division and apoptosis, potentially leading to therapeutic effects in diseases like Alzheimer’s, cancer, and diabetes .
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-15-7-8-16-17(11-15)26-18(19(16)22)10-13-5-4-6-14(21)9-13/h4-12H,3H2,1-2H3/b18-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXHDOCSDPLDLA-ZDLGFXPLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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